molecular formula C24H24N4O3 B3039164 2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid CAS No. 339527-78-5

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B3039164
CAS No.: 339527-78-5
M. Wt: 416.5 g/mol
InChI Key: SWLYDDNIOVVVKD-UHFFFAOYSA-N
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Description

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a molecular formula of C25H26N4O3 and a molecular weight of 430.51 g/mol . This compound is known for its vibrant color and is often used in various scientific applications due to its unique chemical properties.

Scientific Research Applications

Mechanism of Action

Target of Action

DAR-4, also known as Diaminorhodamine-4, is primarily used in the production of Antibody-Drug Conjugates (ADCs) . The primary targets of DAR-4 are monoclonal antibodies (mAbs), specifically IgG1 and IgG4 antibodies . These antibodies are used to deliver cytotoxic payloads to specific cell types, harnessing their highly specific targeting capabilities .

Mode of Action

The mode of action of DAR-4 involves conjugation of chemical payloads to mAbs by reducing Cysteine inter-chain disulfide bonds . This process has traditionally resulted in significant amounts of heterogeneous products with a wide Drug Antibody Ratio (DAR) distribution . The proprietary wuxidar4 technology platform has been introduced to produce adcs more efficiently and with a higher dar4 population . This means that four payload molecules are conjugated per mAb .

Biochemical Pathways

The biochemical pathways affected by DAR-4 are primarily those involved in the generation of ADCs . The conjugation of chemical payloads to mAbs, which is the primary function of DAR-4, is a key step in the generation of ADCs . This process affects the overall homogeneity and efficiency of the ADC product .

Pharmacokinetics

The pharmacokinetic properties of ADCs, such as DAR-4, are complex due to their composition of both large and small molecules . The metabolism of ADCs is one of the key factors affecting their therapeutic effect . Precise control of the DAR has been a major challenge for the ADC industry . The wuxidar4 technology platform tightly controls adc product homogeneity, allowing for more precise quality control of adc molecules . This also enables a more accurate assessment of the ADC’s clinical efficacy and offers greater patient safety .

Result of Action

The result of DAR-4’s action is the production of more homogeneous ADCs with a higher DAR4 population . This leads to improved conjugation efficiency and a better quality control of ADC molecules . Homogeneous ADCs have repeatedly demonstrated superior overall pharmacological profiles compared to their heterogeneous counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3,6-bis(dimethylamino)xanthone with appropriate amines under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct fluorescent properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-27(2)13-5-7-15-19(11-13)31-20-12-14(28(3)4)6-8-16(20)21(15)17-9-10-18(25)23(26)22(17)24(29)30/h5-12,25H,26H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLYDDNIOVVVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid
Reactant of Route 2
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid
Reactant of Route 3
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid
Reactant of Route 4
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid
Reactant of Route 5
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid

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